![molecular formula C19H15N3O3S B2912907 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476460-15-8](/img/structure/B2912907.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
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Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a thiadiazol-2-yl group, and an o-tolyl group. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in a variety of chemical contexts . The thiadiazol-2-yl group is a type of heterocyclic compound containing nitrogen and sulfur . The o-tolyl group is derived from toluene and is often used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the thiadiazol-2-yl group, possibly through a condensation reaction. The o-tolyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzo[d][1,3]dioxol-5-yl and o-tolyl groups) and a heterocyclic ring (thiadiazol-2-yl group). The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions. The thiadiazol-2-yl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Photocatalysis and Hydrogen Evolution
The compound has garnered attention in the field of photocatalysis for hydrogen evolution. Researchers have explored its potential as a polymeric photocatalyst for water splitting. Specifically, a study focused on 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) , a derivative of this compound. By incorporating sulfonyl groups, they created a series of sulfone-based dual acceptor copolymers. The resulting copolymer, PBDTTS-1SO , exhibited remarkable photocatalytic activities, with an apparent quantum yield exceeding 18% at a wavelength of 500 nm—a notable achievement among reported polymer photocatalysts .
Environmental Chemistry and Remediation
Considering its potential photocatalytic activity, the compound could play a role in environmental remediation. Researchers might explore its effectiveness in degrading organic pollutants or facilitating pollutant removal from water or air.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-4-2-3-5-14(12)18-21-22-19(26-18)20-17(23)9-7-13-6-8-15-16(10-13)25-11-24-15/h2-10H,11H2,1H3,(H,20,22,23)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJLHKOPHORGDS-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide |
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